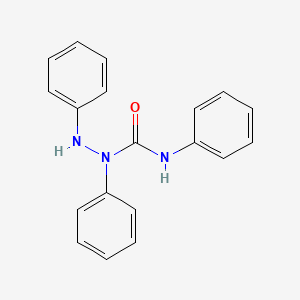
N,1,2-Triphenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,2-Triphenylhydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of three phenyl groups attached to the hydrazine and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-Triphenylhydrazinecarboxamide typically involves the reaction of hydrazine derivatives with carboxylic acid derivatives. One common method is the reaction of triphenylhydrazine with a carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,1,2-Triphenylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,1,2-Triphenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,1,2-Triphenylhydrazinecarboxamide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions and participate in electrophilic aromatic substitution makes it a versatile compound in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N,1,2-Triphenylhydrazine: Lacks the carboxamide group but shares similar structural features.
N-Phenylhydrazinecarboxamide: Contains only one phenyl group attached to the hydrazine and carboxamide groups.
1,2-Diphenylhydrazinecarboxamide: Contains two phenyl groups attached to the hydrazine and carboxamide groups.
Uniqueness
N,1,2-Triphenylhydrazinecarboxamide is unique due to the presence of three phenyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of multiple phenyl substitutions on the reactivity and stability of hydrazine derivatives.
Propiedades
Fórmula molecular |
C19H17N3O |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-anilino-1,3-diphenylurea |
InChI |
InChI=1S/C19H17N3O/c23-19(20-16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21-17-12-6-2-7-13-17/h1-15,21H,(H,20,23) |
Clave InChI |
INAYJPHGGFBRDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


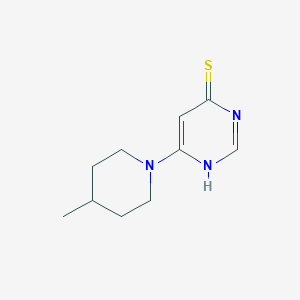
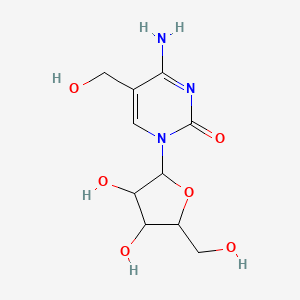
![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)
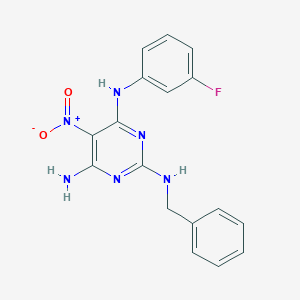

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
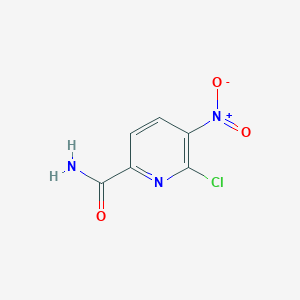
![Ethyl 5-[(4-methylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12495969.png)
![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
